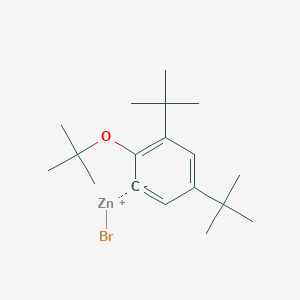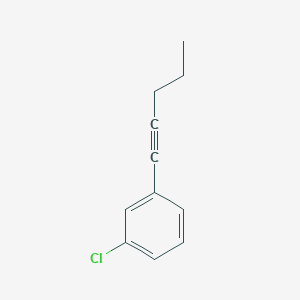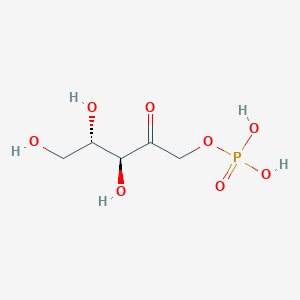
L-Ribulose 1-Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Ribulose 1-Phosphate is a phosphorylated derivative of L-Ribulose, a rare sugar. It is a pentose sugar with the molecular formula C5H10O8P. This compound is an intermediate in the pentose phosphate pathway, a crucial metabolic pathway that occurs in the cytoplasm of cells. The pathway is essential for the production of nucleotides and amino acids, as well as for the generation of reducing power in the form of NADPH.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Ribulose 1-Phosphate can be synthesized through the phosphorylation of L-Ribulose. This process typically involves the use of ribulokinase, an enzyme that catalyzes the transfer of a phosphate group from ATP to L-Ribulose, forming this compound .
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods. Microbial fermentation using genetically engineered strains of bacteria or yeast can be employed to produce L-Ribulose, which is then phosphorylated to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions: L-Ribulose 1-Phosphate undergoes various chemical reactions, including:
Isomerization: It can be converted to D-Xylulose 5-Phosphate by the enzyme ribose-5-phosphate isomerase.
Oxidation and Reduction: It can participate in redox reactions within the pentose phosphate pathway.
Common Reagents and Conditions:
Major Products:
D-Xylulose 5-Phosphate: Formed through isomerization.
NADPH: Generated through redox reactions in the pentose phosphate pathway.
Applications De Recherche Scientifique
L-Ribulose 1-Phosphate has several applications in scientific research:
Mécanisme D'action
L-Ribulose 1-Phosphate exerts its effects primarily through its role in the pentose phosphate pathway. It is converted to D-Xylulose 5-Phosphate by ribose-5-phosphate isomerase. This conversion is crucial for the production of NADPH, which is essential for reductive biosynthesis and the maintenance of cellular redox balance . The pathway also generates ribose-5-phosphate, a precursor for nucleotide synthesis .
Comparaison Avec Des Composés Similaires
D-Ribulose 1-Phosphate: An epimer of L-Ribulose 1-Phosphate, differing only in the configuration around one carbon atom.
D-Xylulose 5-Phosphate: An isomer formed from this compound through isomerization.
L-Arabinose: A precursor for the synthesis of L-Ribulose.
Uniqueness: this compound is unique due to its specific role in the pentose phosphate pathway and its involvement in the production of NADPH and ribose-5-phosphate. Its ability to serve as a precursor for various bioactive compounds and its applications in medicine and industry further highlight its significance .
Propriétés
Numéro CAS |
1807534-52-6 |
|---|---|
Formule moléculaire |
C5H11O8P |
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
[(3S,4S)-3,4,5-trihydroxy-2-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/t3-,5-/m0/s1 |
Clé InChI |
NBOCCPQHBPGYCX-UCORVYFPSA-N |
SMILES isomérique |
C([C@@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O |
SMILES canonique |
C(C(C(C(=O)COP(=O)(O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



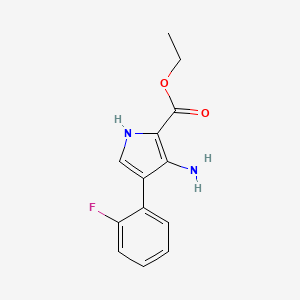
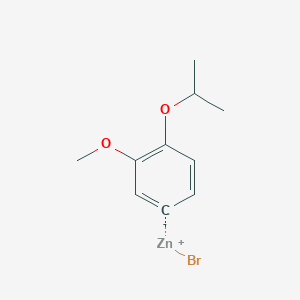
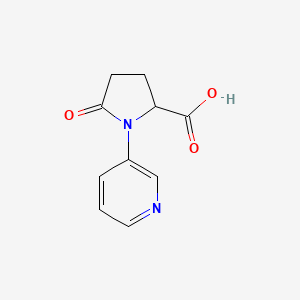
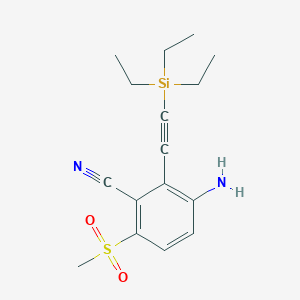
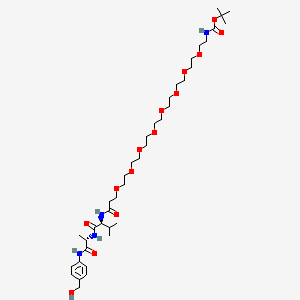
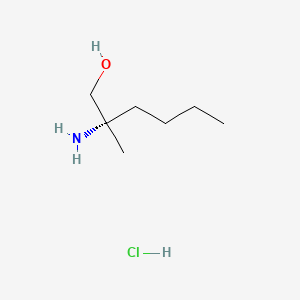
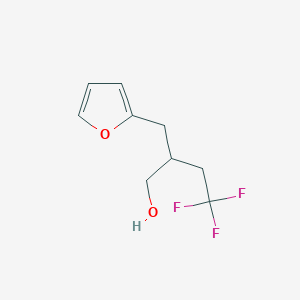
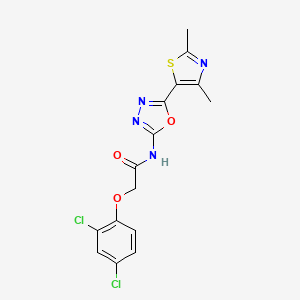
![pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me](/img/structure/B14883001.png)
![2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14883005.png)

